molecular formula C9H8F3NO3 B13511038 3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid

3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid

Cat. No.: B13511038
M. Wt: 235.16 g/mol
InChI Key: RIFZQMDVAFYLSO-UHFFFAOYSA-N
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Description

3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid is a synthetic organic compound characterized by the presence of a trifluoroacetamido group, a cyclobutyl ring, and a prop-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction, such as the [2+2] cycloaddition of alkenes.

    Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced via an acylation reaction using trifluoroacetic anhydride and an appropriate amine.

    Attachment of the Prop-2-ynoic Acid Moiety: The final step involves the coupling of the cyclobutyl intermediate with a prop-2-ynoic acid derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclobutyl ring provides structural rigidity. The prop-2-ynoic acid moiety can participate in covalent interactions with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroacetamido)propanoic acid: Similar in structure but lacks the cyclobutyl ring.

    3-(2,2,2-Trifluoroacetamido)butanoic acid: Contains an additional carbon in the aliphatic chain.

    3-(2,2,2-Trifluoroacetamido)cyclopropyl]prop-2-ynoic acid: Features a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness

3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid is unique due to the combination of its trifluoroacetamido group, cyclobutyl ring, and prop-2-ynoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

3-[3-[(2,2,2-trifluoroacetyl)amino]cyclobutyl]prop-2-ynoic acid

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)8(16)13-6-3-5(4-6)1-2-7(14)15/h5-6H,3-4H2,(H,13,16)(H,14,15)

InChI Key

RIFZQMDVAFYLSO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC(=O)C(F)(F)F)C#CC(=O)O

Origin of Product

United States

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